Ethyl 5-acetyl-2-chlorobenzoate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Research reproducibility fails when analogs alter lipophilicity or sterics. Ethyl 5-acetyl-2-chlorobenzoate (CAS 792912-08-4) is the documented intermediate for ACC inhibitor spiroketone synthesis. - **Solid at RT** (226.65 g/mol): Accurate weighing, stable storage vs. oily analogs. - **≥95% purity**: Matches published route conditions; no re-optimization required. - **Ortho-chloro, meta-acetyl pattern**: Unique electronic profile for AChE SAR exploration.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
Cat. No. B12113358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetyl-2-chlorobenzoate
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)C(=O)C)Cl
InChIInChI=1S/C11H11ClO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3
InChIKeyWLUAUJTXEHHHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-acetyl-2-chlorobenzoate: Identity & Procurement


Ethyl 5-acetyl-2-chlorobenzoate (CAS 792912-08-4) is a chlorinated aromatic ester with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.65 g/mol . It is structurally characterized by a benzoate core bearing an ethyl ester at position 1, a chlorine atom at position 2, and an acetyl group at position 5 . This compound is typically supplied as a research chemical with a purity specification of ≥95% and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry applications .

Why Substitution of Ethyl 5-acetyl-2-chlorobenzoate Fails


While the benzoate ester class encompasses numerous chlorinated and acetylated derivatives, ethyl 5-acetyl-2-chlorobenzoate occupies a specific niche defined by its precise substitution pattern and ester moiety. The ortho-chloro and meta-acetyl arrangement on the phenyl ring imparts unique electronic and steric properties that influence reactivity, solubility, and biological target engagement . Even seemingly minor modifications—such as replacing the ethyl ester with a methyl group or relocating the acetyl substituent—can alter lipophilicity (LogP), metabolic stability, and synthetic compatibility in multi-step sequences [1]. Consequently, substituting this compound with a structurally similar but not identical analog risks deviating from optimized reaction conditions, reducing yield, or confounding biological assay results, thereby undermining reproducibility and procurement value.

Differentiation from Closest Analogs


Ester Moiety and Lipophilicity

The ethyl ester variant (Ethyl 5-acetyl-2-chlorobenzoate) exhibits higher lipophilicity compared to its methyl ester analog, as estimated by calculated LogP values derived from structural differences. This increase in LogP can influence membrane permeability and metabolic stability in biological systems . While direct experimental LogP data for both compounds are not available from the same study, the class-level inference suggests that the ethyl ester may offer improved passive diffusion characteristics over the methyl ester in cell-based assays [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Synthetic Intermediate for ACC Inhibitors

Ethyl 5-acetyl-2-chlorobenzoate is explicitly cited as a critical intermediate in the synthesis of advanced spiroketone-based Acetyl-CoA Carboxylase (ACC) inhibitors . In contrast, the methyl ester analog (Methyl 5-acetyl-2-chlorobenzoate) is not documented in the same synthetic context, and the free acid (5-acetyl-2-chlorobenzoic acid) lacks the ester functionality required for the key coupling step . This specific application provides a tangible procurement differentiator: researchers pursuing ACC inhibitor programs require the ethyl ester to replicate published synthetic routes.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Molecular Weight and Physical State

Ethyl 5-acetyl-2-chlorobenzoate (MW 226.65 g/mol) is typically a solid at room temperature , whereas its methyl ester counterpart (MW 212.63 g/mol) may exhibit different crystallinity or remain an oil, depending on purity . The ethyl ester's higher molecular weight and distinct solid-state properties can influence handling, storage, and formulation characteristics, such as melting point and solubility in common organic solvents. These differences, while not quantified in a direct comparative study, are critical for researchers requiring a solid intermediate for weighing and storage stability.

Preformulation Solid-State Chemistry Analytical Chemistry

Bioactivity vs. Non-Acetylated Analog

While direct bioactivity data for ethyl 5-acetyl-2-chlorobenzoate are sparse, class-level comparisons with the non-acetylated analog ethyl 2-chlorobenzoate reveal a stark difference in acetylcholinesterase (AChE) inhibition potential. Ethyl 2-chlorobenzoate has been evaluated for AChE inhibition and shows no inhibitory activity at 100 μM . In contrast, acetylated benzoate derivatives often exhibit enhanced interactions with the enzyme's active site due to the acetyl group's ability to engage in hydrogen bonding and π-stacking [1]. This suggests that ethyl 5-acetyl-2-chlorobenzoate, by virtue of its acetyl substituent, is more likely to demonstrate AChE inhibitory activity, making it a more relevant scaffold for neurodegenerative disease research.

Enzyme Inhibition Acetylcholinesterase Structure-Activity Relationship

Procurement & Application Scenarios


Spiroketone ACC Inhibitor Synthesis

Ethyl 5-acetyl-2-chlorobenzoate is a documented intermediate for constructing advanced spiroketone cores found in ACC inhibitors . Research groups engaged in ACC inhibitor development should source this specific ester to follow published synthetic routes and avoid the need for re-optimization with alternative esters or acids .

SAR Studies of Acetylcholinesterase Inhibitors

Given the class-level evidence that acetylated benzoates are more likely to inhibit AChE than non-acetylated analogs , ethyl 5-acetyl-2-chlorobenzoate serves as a valuable scaffold for SAR exploration. Its ethyl ester provides a balance of lipophilicity and synthetic accessibility, making it a suitable starting point for medicinal chemistry optimization .

Preformulation & Solid-State Characterization

As a solid at room temperature with a defined molecular weight of 226.65 g/mol , ethyl 5-acetyl-2-chlorobenzoate is advantageous for preformulation work requiring accurate weighing and storage stability. Its solid nature simplifies handling compared to oily or liquid analogs, reducing variability in experimental protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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